molecular formula C18H11F3N2O2S3 B11094482 2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11094482
M. Wt: 440.5 g/mol
InChI Key: RWEBUXJRSURQDH-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound featuring a thieno[2,3-b]pyridine core This compound is notable for its unique structural elements, including a phenylsulfonyl group, a thiophen-2-yl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Thiophen-2-yl Group: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane.

    Addition of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; organometallic reagents (e.g., Grignard reagents) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the phenylsulfonyl and thiophen-2-yl groups may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-methylthieno[2,3-b]pyridin-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Phenylsulfonyl)-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-3-amine: Similar structure but without the thieno fusion.

Uniqueness

The unique combination of the phenylsulfonyl, thiophen-2-yl, and trifluoromethyl groups in 2-(Phenylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thieno[2,3-b]pyridine core provides a rigid and planar structure, contributing to its potential as a versatile scaffold in drug design and material science.

Properties

Molecular Formula

C18H11F3N2O2S3

Molecular Weight

440.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H11F3N2O2S3/c19-18(20,21)11-9-12(13-7-4-8-26-13)23-16-14(11)15(22)17(27-16)28(24,25)10-5-2-1-3-6-10/h1-9H,22H2

InChI Key

RWEBUXJRSURQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N

Origin of Product

United States

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